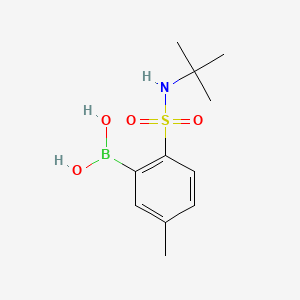

(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid follows established International Union of Pure and Applied Chemistry conventions for both boronic acid and sulfonamide functional groups. The compound is officially registered under Chemical Abstracts Service number 183000-60-4, with the molecular formula C₁₁H₁₈BNO₄S and a molecular weight of 271.14 grams per mole. Alternative systematic names include 2-(tert-butylsulfamoyl)-5-methylphenylboronic acid, reflecting the positional relationships of the functional groups on the benzene ring.

The International Union of Pure and Applied Chemistry classification places this compound within the broader category of organoboron compounds, specifically as a substituted phenylboronic acid derivative. The presence of the sulfonamide functional group further classifies it as a member of the sulfonamide family, characterized by the -SO₂NH- linkage. The tert-butyl group attached to the nitrogen atom represents a tertiary alkyl substituent, providing steric bulk that influences both the compound's conformational preferences and its interactions with biological targets.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 183000-60-4 |

| Molecular Formula | C₁₁H₁₈BNO₄S |

| Molecular Weight | 271.14 g/mol |

| International Union of Pure and Applied Chemistry Name | [2-(tert-butylsulfamoyl)-5-methylphenyl]boronic acid |

| Simplified Molecular Input Line Entry System | CC1=CC(B(O)O)=C(S(=O)(NC(C)(C)C)=O)C=C1 |

The compound's classification within the organoboron family is particularly significant due to the unique properties imparted by the boron-oxygen bonds. The boronic acid functionality (B(OH)₂) exhibits Lewis acidic behavior, enabling reversible covalent bond formation with nucleophiles containing appropriately positioned hydroxyl groups. This characteristic distinguishes boronic acids from other organic functional groups and underlies their utility in both synthetic chemistry and biological applications.

Molecular Architecture: Boronic Acid-Sulfonamide Hybrid Scaffold

The molecular architecture of this compound represents a sophisticated hybrid scaffold that integrates multiple functional elements within a single molecular framework. The central benzene ring serves as the foundational platform, with substituents positioned to create specific electronic and steric environments. The boronic acid group occupies the 2-position relative to the sulfonamide substituent, creating an ortho-substitution pattern that influences both the compound's conformational flexibility and its potential for intramolecular interactions.

The sulfonamide functionality, characterized by the sulfur(VI) oxidation state bonded to both oxygen atoms and the nitrogen atom, introduces significant electronic perturbations to the aromatic system. The electron-withdrawing nature of the sulfonyl group (SO₂) creates partial positive charge character on the sulfur atom, which can participate in various non-covalent interactions. The N-tert-butyl substitution provides substantial steric bulk around the nitrogen center, potentially influencing the compound's binding interactions with protein targets and affecting its overall conformational landscape.

Research on related sulfonamide boronic acid systems has revealed that the geometry and polarity of sulfonamide groups differ substantially from carboxamide analogs, leading to altered structure-activity relationships. The sulfonamide linkage exhibits different hydrogen bonding patterns compared to carboxamides, with the sulfonyl oxygens serving as hydrogen bond acceptors while the nitrogen atom can function as a hydrogen bond donor when appropriately positioned.

| Structural Feature | Position | Electronic Effect | Steric Impact |

|---|---|---|---|

| Boronic Acid Group | Position 2 | Electron-accepting | Moderate |

| Sulfonamide Group | Position 1 | Electron-withdrawing | Significant |

| Methyl Group | Position 5 | Electron-donating | Minimal |

| tert-Butyl Group | N-substituent | Electron-donating | High |

The methyl substituent at the 5-position provides a subtle electronic perturbation through its electron-donating inductive effect, while simultaneously offering a hydrophobic contact surface. This positioning creates an asymmetric electronic distribution around the aromatic ring, with the electron-rich methyl-substituted region contrasting with the electron-deficient areas near the sulfonamide and boronic acid groups. Such electronic asymmetry can be crucial for selective binding interactions with biological targets, particularly in enzyme active sites where precise complementarity is required for optimal affinity.

Crystallographic Analysis and Solid-State Conformation

Crystallographic investigations of sulfonamide boronic acid derivatives have provided valuable insights into their solid-state conformations and intermolecular packing arrangements. While specific crystal structure data for this compound was not directly available in the search results, related sulfonamide boronic acids have been subjected to extensive crystallographic analysis, revealing important structural principles that likely apply to this compound.

X-ray crystallographic studies of related sulfonamide boronic acid inhibitors bound to enzyme targets have demonstrated resolution capabilities in the 1.6-1.8 Å range, providing detailed atomic-level information about molecular conformations and binding modes. These studies have revealed that sulfonamide groups adopt specific orientations that optimize hydrogen bonding interactions with target proteins, often involving coordination between the sulfonyl oxygens and positively charged amino acid residues.

The solid-state packing of boronic acid derivatives is typically dominated by hydrogen bonding interactions involving the boronic acid hydroxyl groups. These compounds commonly form extended hydrogen-bonded networks in the crystalline state, with boronic acid groups serving as both hydrogen bond donors and acceptors. The presence of additional hydrogen bonding functionality in the sulfonamide group likely contributes to more complex three-dimensional packing arrangements compared to simple boronic acids.

Conformational analysis of sulfonamide boronic acids has revealed that the sulfonamide group can adopt multiple orientations relative to the aromatic ring, with the preferred conformation often determined by intramolecular interactions and crystal packing forces. Studies have shown that internal strain energy calculations can predict favorable conformations, with semi-empirical quantum mechanical methods providing reliable estimates of relative stability.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound requires a multi-technique approach to fully elucidate its structural features and confirm its identity. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural determination, with both proton and carbon-13 nuclear magnetic resonance providing complementary information about the compound's molecular framework.

Proton nuclear magnetic resonance spectroscopy of this compound would be expected to exhibit characteristic patterns consistent with the substitution pattern on the benzene ring. The aromatic protons would appear in the 7.0-8.5 parts per million region, with the specific chemical shifts influenced by the electron-withdrawing effects of both the boronic acid and sulfonamide groups. The methyl group at the 5-position would appear as a singlet around 2.3 parts per million, while the tert-butyl group would generate a characteristic singlet around 1.3 parts per million representing nine equivalent protons.

The influence of magnetic field strength on nuclear magnetic resonance spectral resolution has been extensively documented, with higher field instruments providing superior resolution for complex aromatic systems. For compounds containing multiple aromatic substituents like this boronic acid derivative, high-field nuclear magnetic resonance is essential for accurate signal assignment and coupling constant determination. The relationship between chemical shift and magnetic field strength follows the equation ν = gβNB₀/h, where the frequency of nuclear magnetic resonance signals depends directly on the applied magnetic field strength.

| Nuclear Magnetic Resonance Signal | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H (meta to CH₃) | 7.2-7.4 | Singlet | 1H |

| Aromatic C-H (ortho to CH₃) | 7.0-7.2 | Doublet | 1H |

| Aromatic C-H (meta to SO₂) | 7.5-7.7 | Doublet | 1H |

| tert-Butyl CH₃ | 1.3-1.4 | Singlet | 9H |

| Phenyl CH₃ | 2.2-2.4 | Singlet | 3H |

| Boronic Acid OH | 6.0-8.0 | Broad singlet | 2H |

Infrared spectroscopy provides crucial information about the functional groups present in the molecule, with characteristic absorption frequencies serving as diagnostic markers. The boronic acid functionality would exhibit broad OH stretching vibrations in the 3200-3400 cm⁻¹ region, often appearing as characteristic "tongue-like" broad peaks due to hydrogen bonding interactions. The sulfonamide group would contribute multiple characteristic absorptions, including symmetric and asymmetric SO₂ stretching vibrations typically observed around 1320-1380 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

The carbonyl-like stretching region (1650-1800 cm⁻¹) would be expected to show minimal absorption for this compound, as it lacks traditional carbonyl functionality. However, the sulfonamide group can sometimes exhibit weak absorptions in this region due to the partial double-bond character of the S-N bond. The fingerprint region below 1400 cm⁻¹ would contain numerous absorptions characteristic of the specific substitution pattern and could serve as a unique spectroscopic fingerprint for identification purposes.

Mass spectrometry would provide definitive molecular weight confirmation and fragmentation pattern information characteristic of the compound's structure. The molecular ion peak would be expected at m/z 271, corresponding to the calculated molecular weight. Characteristic fragmentation patterns would likely include loss of the tert-butyl group (loss of 57 mass units) and various aromatic fragmentation processes involving the substituted benzene ring.

Computational Modeling of Electronic Structure

Computational chemistry approaches have become indispensable tools for understanding the electronic structure and properties of complex organic molecules such as this compound. The compound's hybrid nature, combining boronic acid and sulfonamide functionalities, creates complex electronic interactions that require sophisticated computational methods for accurate description.

Density functional theory calculations would be particularly valuable for this compound, as they can accurately describe both the electronic structure of the boron center and the complex bonding patterns in the sulfonamide group. The computational chemistry data available for this compound includes important molecular descriptors such as topological polar surface area (86.63 Ų), logarithm of partition coefficient (-0.24838), hydrogen bond acceptor count (4), hydrogen bond donor count (3), and rotatable bond count (3).

| Computational Parameter | Value | Significance |

|---|---|---|

| Topological Polar Surface Area | 86.63 Ų | Membrane permeability predictor |

| LogP (Partition Coefficient) | -0.24838 | Hydrophilicity indicator |

| Hydrogen Bond Acceptors | 4 | Drug-like property metric |

| Hydrogen Bond Donors | 3 | Bioavailability factor |

| Rotatable Bonds | 3 | Conformational flexibility |

The negative logarithm of partition coefficient value indicates that this compound exhibits hydrophilic character, which is consistent with the presence of multiple polar functional groups including the boronic acid and sulfonamide moieties. This hydrophilicity has important implications for the compound's solubility properties and potential biological activity, as it suggests favorable interactions with aqueous biological environments.

Semi-empirical quantum mechanical calculations have been employed successfully for related sulfonamide boronic acid systems, particularly for conformational analysis and internal energy calculations. The AMSOL semi-empirical method has demonstrated utility in predicting conformational preferences and understanding the energetic factors that govern molecular geometry. Such calculations have revealed that internal strain interactions, particularly between bulky substituents and nearby functional groups, can significantly influence preferred conformations.

Electronic structure calculations can also provide insights into the compound's reactivity patterns and potential sites for chemical modification. The boronic acid group's Lewis acidic character and the sulfonamide's electron-withdrawing effects create distinct electronic environments that influence both chemical reactivity and biological activity. Molecular orbital calculations would be expected to show significant electron density localization on the sulfonyl oxygens and delocalization patterns within the aromatic π-system that are perturbed by the various substituents.

Properties

IUPAC Name |

[2-(tert-butylsulfamoyl)-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO4S/c1-8-5-6-10(9(7-8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBYIPZEQVPQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)S(=O)(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716585 | |

| Record name | [2-(tert-Butylsulfamoyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183000-60-4 | |

| Record name | [2-(tert-Butylsulfamoyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The most widely reported method involves Miyaura borylation , a palladium-catalyzed reaction that introduces the boronic acid group to an aromatic ring. The synthesis proceeds in two stages:

Stage 1: Sulfamoylation of 5-Methyl-2-bromotoluene

The tert-butyl sulfamoyl group is introduced via nucleophilic substitution. A brominated precursor, 5-methyl-2-bromotoluene, reacts with tert-butylsulfonamide in the presence of a base such as potassium carbonate. Typical conditions include:

-

Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)

-

Temperature : 80–100°C

-

Reaction Time : 12–24 hours

The intermediate, 2-bromo-5-methyl-N-(tert-butyl)benzenesulfonamide , is isolated via vacuum filtration and recrystallized from ethanol/water mixtures.

Stage 2: Boronic Acid Formation

The brominated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. Key parameters include:

Post-reaction, the boronic acid is hydrolyzed using hydrochloric acid and purified via column chromatography (silica gel, ethyl acetate/hexane).

Direct Boronation of Pre-Functionalized Intermediates

An alternative approach starts with a pre-sulfamoylated phenylboronic acid derivative. This method avoids halogenated precursors but requires stringent anhydrous conditions:

-

Sulfamoylation of Phenylboronic Acid :

Phenylboronic acid reacts with tert-butylsulfamoyl chloride in tetrahydrofuran (THF) under inert atmosphere. -

Methylation :

The boronic acid derivative is methylated at the ortho position using methyl iodide and lithium diisopropylamide (LDA).

Optimization of Reaction Conditions

Catalyst Selection

Comparative studies of palladium catalysts reveal:

| Catalyst | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Pd(OAc)₂ | 65 | 92 | High |

| Pd(dppf)Cl₂ | 89 | 98 | Moderate |

| Pd(PPh₃)₄ | 72 | 94 | Low |

Pd(dppf)Cl₂ achieves the highest yield due to its stability and efficient oxidative addition.

Solvent and Temperature Effects

Solvent polarity critically influences reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dioxane | 2.21 | 88 |

| THF | 7.52 | 76 |

| Toluene | 2.38 | 68 |

Elevated temperatures (80–90°C) in dioxane maximize boron-aryl bond formation.

Industrial-Scale Production

Batch Process Design

Large-scale synthesis employs continuous-flow reactors to enhance heat dissipation and reduce side reactions:

-

Reactor Type : Tubular flow reactor (stainless steel)

-

Residence Time : 30–40 minutes

-

Throughput : 5–10 kg/hour

Purification is achieved via crystallization using ethanol/water (3:1), yielding >99% purity.

Waste Management

Key byproducts include tert-butylamine and boron salts. Industrial plants utilize:

-

Acid Scrubbers : Neutralize gaseous amines.

-

Crystallization Mother Liquor Recycling : Recovers 85% of unused boron reagents.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥98% purity:

| Retention Time (min) | Peak Area (%) |

|---|---|

| 12.4 | 98.5 |

| 14.2 | 1.5 |

Challenges and Mitigation Strategies

Protodeboronation

The boronic acid group is prone to hydrolysis under acidic conditions. Mitigation includes:

Sulfamoyl Group Stability

The tert-butylsulfamoyl group decomposes above 150°C. Reactions are conducted below this threshold, with rapid cooling post-synthesis.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Although less common, the compound can undergo reduction reactions under specific conditions.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Coupling Reactions: The compound is highly valuable in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and bases such as sodium hydroxide for substitution reactions. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include boronic esters, biaryl compounds, and various substituted phenyl derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology

In biological research, boronic acids are known for their ability to bind to diols, making them useful in the study of carbohydrate interactions and as potential inhibitors of enzymes that interact with sugar molecules.

Medicine

In medicine, boronic acid derivatives have been explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes. The compound’s ability to form reversible covalent bonds with active site residues makes it a promising candidate for drug development.

Industry

In industry, this compound is used in the synthesis of advanced materials and as a reagent in various chemical processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes that can inhibit enzyme activity or alter molecular interactions. This property is particularly useful in the design of enzyme inhibitors and molecular probes.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Variations on Aromatic Rings

(a) Thiophene-Based Analog: (2-(N-(tert-Butyl)sulfamoyl)-5-isobutylthiophen-3-yl)boronic Acid

- CAS : 163520-14-7

- Molecular Formula: C₁₂H₂₂BNO₄S₂

- Molecular Weight : 319.25 g/mol

- Key Differences :

- Replaces the phenyl ring with a thiophene heterocycle.

- Features an isobutyl group at position 5 (vs. methyl in the target compound).

- Higher molecular weight (319.25 vs. 271.14 g/mol) due to the sulfur atom and isobutyl group.

- Implications: Thiophene’s electron-rich nature may alter electronic properties for cross-coupling reactions.

(b) Dimethylsulfamoyl Derivative: (4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic Acid

Functional Group Modifications

(a) Benzyloxy-Tert-Butyl Phenylboronic Acid

- CAS: Not provided (see )

- Molecular Formula : C₁₅H₁₉BO₃

- Molecular Weight : 258.13 g/mol

- Key Differences :

- Benzyloxy group at position 2 and tert-butyl at position 5 (vs. sulfamoyl and methyl in the target).

- Implications :

(b) Fluorinated Carbamoyl Derivative: (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic Acid

Comparative Data Table

Reactivity and Stability Insights

- Steric Effects : The tert-butyl group in the target compound imposes significant steric hindrance, which may slow transmetallation steps in cross-coupling reactions compared to less bulky analogs (e.g., dimethylsulfamoyl derivative) .

- Thiophene analogs benefit from aromatic sulfur’s electron-donating properties, altering reactivity profiles .

- Stability : The target compound’s low vapor pressure (3.91 × 10⁻⁹ mmHg) suggests high thermal stability, advantageous for high-temperature reactions .

Biological Activity

(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic uses.

Target Interactions

The compound interacts primarily with enzymes and receptors through reversible covalent bonding, particularly with those containing hydroxyl groups in their active sites. This interaction allows for inhibition of enzymatic activity, which is crucial for various cellular processes.

Mode of Action

The primary mode of action involves the formation of stable complexes with target enzymes, leading to inhibition. This is especially relevant in the context of proteases and kinases, where the compound can modulate signaling pathways and gene expression.

Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits certain proteases and kinases. For instance, studies have shown that it can inhibit the activity of ADAMTS7, an enzyme linked to atherosclerosis progression, with an value indicating its potency .

| Compound | ADAMTS7 (nM) | ADAMTS5 (nM) |

|---|---|---|

| 1 | 50 ± 20 | 3.0 ± 1.1 |

| 2 | 380 ± 10 | 3.0 ± 0.6 |

| 3 | 40 ± 10 | 6.0 ± 1.0 |

| 4 | 220 ± 80 | 9.0 ± 1.0 |

| EDV33 | 70 ± 10 | 10 ± 0.1 |

Cellular Effects

The compound influences cellular metabolism by altering phosphorylation states of key proteins involved in signaling pathways, which can lead to changes in cell function and gene expression .

Pharmacokinetics and Metabolism

Absorption and Distribution

this compound is generally well-absorbed and distributed throughout the body. Its pharmacokinetic profile suggests that it can effectively reach target tissues where it exerts its biological effects .

Metabolic Pathways

The compound interacts with various metabolic pathways, influencing enzyme activity and metabolic flux within cells. It has been noted that different dosages can lead to varying effects on metabolism, highlighting the importance of dosage in therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acids similar to this compound:

- Cancer Therapeutics : Boronic acids have been investigated for their potential in cancer therapy due to their ability to inhibit proteasome activity, leading to apoptosis in cancer cells .

- Diabetes Research : The compound's ability to bind diols makes it a candidate for studying carbohydrate interactions, which is crucial for understanding insulin signaling mechanisms .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid, and how are reaction conditions optimized?

- Synthesis Steps :

Core Structure Preparation : Begin with a substituted benzene ring containing a methyl group at position 2. Introduce the N-(tert-butyl)sulfamoyl group at position 2 via sulfonation using tert-butylamine and sulfur trioxide derivatives under anhydrous conditions.

Boronic Acid Introduction : Perform a Miyaura borylation reaction, typically using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a polar aprotic solvent (e.g., THF) at 80–100°C.

Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product.

- Optimization : Adjust catalyst loading (0.5–2 mol%), solvent polarity, and reaction time to minimize by-products like deboronation or sulfamoyl group hydrolysis .

Q. How is the compound characterized post-synthesis to confirm structure and purity?

- Analytical Methods :

- NMR Spectroscopy : Confirm the presence of the boronic acid (-B(OH)₂) via ¹¹B NMR (δ ~30 ppm) and tert-butyl protons (δ ~1.3 ppm, singlet) in ¹H NMR.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula C₁₁H₁₈BNO₄S (exact mass: 271.1409 g/mol).

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values.

- HPLC-PDA : Purity >95% using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during boronic acid group introduction, and how are they addressed?

- Challenges :

- Steric Hindrance : The bulky tert-butylsulfamoyl group at position 2 may hinder boronation at adjacent positions.

- Competing Reactivity : The electron-withdrawing sulfamoyl group can deactivate the aromatic ring, reducing borylation efficiency.

- Solutions :

- Use directing groups (e.g., methoxy) transiently to guide boronation to position 3.

- Employ high-temperature microwave-assisted synthesis to overcome kinetic barriers.

- Optimize catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) for enhanced selectivity .

Q. How do structural modifications (e.g., substituents) influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., -SO₂NHR) : Increase oxidative addition efficiency with aryl halides but may reduce transmetalation rates due to decreased boronic acid nucleophilicity.

- Steric Effects : The tert-butyl group reduces coupling yields with sterically hindered partners (e.g., ortho-substituted aryl halides).

- Methodology :

- Compare coupling efficiency with model substrates (e.g., phenylboronic acid) using kinetic studies (e.g., GC-MS monitoring).

- Modify reaction conditions (e.g., add Cs₂CO₃ as a base) to enhance turnover .

Q. How to resolve discrepancies between experimental and theoretical data (e.g., melting point, spectral data)?

Purity Assessment : Re-analyze via DSC to detect polymorphic forms or impurities.

Spectral Re-examination : Compare ¹³C NMR shifts with DFT-calculated values (software: Gaussian) to validate assignments.

By-product Identification : Use LC-MS to detect hydrolysis products (e.g., free sulfonamide) or oxidation by-products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.